4-(4-Chloro-3-ethyl-2-heptylphenyl)butan-1-amine
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Overview
Description
Preparation Methods
The synthesis of LY-97119 involves several steps, starting with the preparation of the benzenebutanamine backbone. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired compound. Industrial production methods may include large-scale synthesis using automated reactors to ensure consistency and purity .
Chemical Reactions Analysis
LY-97119 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce LY-97119.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, while nucleophilic substitution can replace existing functional groups. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
LY-97119 has a wide range of applications in scientific research:
Chemistry: It is used as a reference compound in studies involving potassium channel blockers.
Biology: Researchers use LY-97119 to study the effects of potassium channel inhibition on cellular processes.
Medicine: The compound is investigated for its potential therapeutic effects in treating cardiovascular diseases.
Industry: LY-97119 is used in the development of new pharmaceuticals and as a standard in quality control processes .
Mechanism of Action
LY-97119 exerts its effects by blocking potassium channels in the heart. This action disrupts the normal flow of potassium ions, which is crucial for maintaining the electrical activity of cardiac cells. The molecular targets include specific potassium channels, and the pathways involved are related to the regulation of cardiac rhythm .
Comparison with Similar Compounds
LY-97119 is similar to other potassium channel blockers, such as clofilium and amiodarone. it is unique in its specific structure and potency. Similar compounds include:
Clofilium: Another potassium channel blocker with a similar mechanism of action.
Amiodarone: A widely used antiarrhythmic agent that also blocks potassium channels.
Dofetilide: Another potassium channel blocker used in the treatment of arrhythmias .
Properties
Molecular Formula |
C19H32ClN |
---|---|
Molecular Weight |
309.9 g/mol |
IUPAC Name |
4-(4-chloro-3-ethyl-2-heptylphenyl)butan-1-amine |
InChI |
InChI=1S/C19H32ClN/c1-3-5-6-7-8-12-18-16(11-9-10-15-21)13-14-19(20)17(18)4-2/h13-14H,3-12,15,21H2,1-2H3 |
InChI Key |
SYKJQXDVPQIRIC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC1=C(C=CC(=C1CC)Cl)CCCCN |
Origin of Product |
United States |
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